molecular formula C38H52N8O11 B12532147 L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid CAS No. 660831-88-9

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid

Cat. No.: B12532147
CAS No.: 660831-88-9
M. Wt: 796.9 g/mol
InChI Key: ASVUEOINKFSLAF-IIZANFQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is a peptide compound composed of several amino acids linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU, DIC, or EDC in the presence of a base such as DIPEA.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The specific amino acid sequence of this peptide allows it to bind to particular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-tyrosyl-L-glutamic acid: A shorter peptide with similar amino acid residues.

    Glycyl-L-prolyl-L-glutamic acid: Another peptide with overlapping amino acids.

    L-Phenylalanylglycylglycyl-L-prolyl-L-glutamic acid: A peptide with a similar sequence but lacking lysine and tyrosine residues.

Uniqueness

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness allows it to interact with specific molecular targets and participate in particular biochemical pathways, making it valuable for various research and industrial applications.

Properties

CAS No.

660831-88-9

Molecular Formula

C38H52N8O11

Molecular Weight

796.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C38H52N8O11/c39-17-5-4-9-26(40)34(52)44-29(20-24-11-13-25(47)14-12-24)36(54)45-28(19-23-7-2-1-3-8-23)35(53)42-21-31(48)41-22-32(49)46-18-6-10-30(46)37(55)43-27(38(56)57)15-16-33(50)51/h1-3,7-8,11-14,26-30,47H,4-6,9-10,15-22,39-40H2,(H,41,48)(H,42,53)(H,43,55)(H,44,52)(H,45,54)(H,50,51)(H,56,57)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

ASVUEOINKFSLAF-IIZANFQQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.